molecular formula C15H19N5O5 B14371957 L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- CAS No. 90145-75-8

L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)-

Cat. No.: B14371957
CAS No.: 90145-75-8
M. Wt: 349.34 g/mol
InChI Key: WVTZCLDFNFVJLN-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- is a compound that combines the structural features of L-prolinamide and L-asparagine with a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- typically involves the amidation of L-proline and L-asparagine with a nitrophenyl group. One common method includes the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions to form N-aryl-L-prolines. This intermediate then undergoes amidation via a two-stage, one-pot reaction involving thionyl chloride and amines to yield the final product .

Industrial Production Methods

Industrial production of L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- can be achieved through biocatalytic processes. For instance, the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent has been described. This method employs immobilized enzyme variants to achieve high conversion rates and excellent optical purity .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- involves its interaction with cellular targets, leading to cytotoxic effects. The nitrophenyl group is crucial for its biological activity, as it can undergo redox reactions that generate reactive oxygen species, leading to cell damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-L-prolinamide
  • N-(4-nitrophenyl)-L-asparagine

Uniqueness

L-Prolinamide, L-asparaginyl-N-(4-nitrophenyl)- is unique due to its combined structural features of L-prolinamide and L-asparagine with a nitrophenyl group. This combination enhances its biological activity and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

90145-75-8

Molecular Formula

C15H19N5O5

Molecular Weight

349.34 g/mol

IUPAC Name

(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H19N5O5/c16-11(8-13(17)21)15(23)19-7-1-2-12(19)14(22)18-9-3-5-10(6-4-9)20(24)25/h3-6,11-12H,1-2,7-8,16H2,(H2,17,21)(H,18,22)/t11-,12-/m0/s1

InChI Key

WVTZCLDFNFVJLN-RYUDHWBXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.